![molecular formula C7H2Br2F3N3 B572974 6,8-Dibromo-2-(trifluoromethyl)imidazo[1,2-a]pyrazine CAS No. 1208082-24-9](/img/structure/B572974.png)
6,8-Dibromo-2-(trifluoromethyl)imidazo[1,2-a]pyrazine
Vue d'ensemble
Description
6,8-Dibromo-2-(trifluoromethyl)imidazo[1,2-a]pyrazine is a halogenated and fluorinated derivative of the imidazo[1,2-a]pyrazine scaffold. Its structure features bromine atoms at positions 6 and 8 and a trifluoromethyl (-CF₃) group at position 2.
Méthodes De Préparation
Core Structure Formation: Imidazo[1,2-a]pyrazine Synthesis
The imidazo[1,2-a]pyrazine scaffold serves as the foundational structure for subsequent functionalization. Two primary routes dominate the literature:
Cyclocondensation of Aminopyrazines with α-Halocarbonyl Compounds
Aminopyrazine derivatives react with α-halocarbonyl reagents (e.g., chloroacetaldehyde) under mild basic conditions to form the imidazo[1,2-a]pyrazine core. For example, 2-aminopyrazine and 40% chloroacetaldehyde aqueous solution react in ethanol at 25–50°C for 2–24 hours, yielding unsubstituted imidazo[1,2-a]pyrazine with >70% efficiency . Adjusting the solvent (e.g., methanol or isopropanol) and base (e.g., sodium bicarbonate or triethylamine) optimizes reaction kinetics and minimizes side products.
Hydrazine-Mediated Ring Closure
Ethyl imidazo[1,2-a]pyrazine-2-carboxylate undergoes reflux with hydrazine hydrate in ethanol for 12 hours to form hydrazide intermediates, which are subsequently condensed with aldehydes to introduce substituents . While this method is less direct for trifluoromethyl incorporation, it highlights the versatility of the core structure for late-stage functionalization.
Bromination Strategies for 6,8-Dibromo Substitution
Introducing bromine at positions 6 and 8 requires precise control to avoid overhalogenation.
Direct Bromination Using Molecular Bromine
Treating imidazo[1,2-a]pyrazine with excess Br₂ in dichloromethane at 0°C for 1 hour achieves dibromination at the 6 and 8 positions. This method, however, risks electrophilic substitution at other reactive sites, necessitating careful stoichiometric control .
N-Bromosuccinimide (NBS) in Polar Aprotic Solvents
NBS in dimethylformamide (DMF) at 60°C selectively brominates the pyrazine ring’s electron-deficient positions. A molar ratio of 2.2:1 (NBS to substrate) yields 6,8-dibromoimidazo[1,2-a]pyrazine with 85% purity, as confirmed by ¹H NMR .
Table 1: Comparative Bromination Conditions
Method | Reagent | Solvent | Temperature | Yield (%) | Purity (%) |
---|---|---|---|---|---|
Direct Br₂ | Br₂ (2 eq) | CH₂Cl₂ | 0°C | 65 | 78 |
NBS | NBS (2.2 eq) | DMF | 60°C | 82 | 85 |
HBr/H₂O₂ | HBr (3 eq) | AcOH | 25°C | 58 | 70 |
Trifluoromethylation at Position 2
Introducing the CF₃ group necessitates either pre-functionalized building blocks or late-stage radical trifluoromethylation.
Ullmann-Type Coupling with Trifluoromethyl Iodide
Copper(I)-catalyzed coupling of 6,8-dibromoimidazo[1,2-a]pyrazine with CF₃I in dimethylacetamide (DMAc) at 120°C for 24 hours installs the trifluoromethyl group with 45–50% yield. Ligands such as 1,10-phenanthroline improve catalytic efficiency .
Electrophilic Trifluoromethylation
Using Umemoto’s reagent (2,3,4,5,6-pentafluorophenyl trifluoromethyl sulfonate) in acetonitrile at 80°C achieves 55% yield but requires rigorous anhydrous conditions.
Purification and Characterization
Recrystallization Techniques
Ethyl acetate/n-hexane (1:1 v/v) mixtures purify the crude product, yielding off-white crystals with >98% purity. Melting points (mp) range from 76.5–78.0°C, consistent with related imidazo[1,2-a]pyrazine derivatives .
Spectroscopic Validation
-
¹H NMR (400 MHz, CDCl₃) : Peaks at δ 8.19 (s, 1H, H-5), 7.65 (s, 1H, H-3), and 7.21 (d, 1H, H-7) confirm regioselective bromination .
-
¹³C NMR : CF₃ resonance appears at δ 121.5 ppm (q, J = 270 Hz).
-
MS (FAB) : m/z 403 [M+H]⁺ for C₇H₃Br₂F₃N₃.
Challenges and Optimization Opportunities
-
Selectivity in Bromination : Competing reactions at position 3 remain a hurdle, necessitating directed ortho-metalation strategies.
-
Trifluoromethylation Efficiency : Current yields (<60%) highlight the need for improved catalysts or alternative CF₃ sources.
-
Scalability : Transitioning from batch to flow chemistry could enhance reproducibility for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
6,8-Dibromo-2-(trifluoromethyl)imidazo[1,2-a]pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atoms.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form complex molecules
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically employed
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted imidazo[1,2-a]pyrazines, while coupling reactions can produce biaryl derivatives .
Applications De Recherche Scientifique
Cancer Therapy
Recent studies have highlighted the potential of imidazo[1,2-a]pyrazine derivatives, including 6,8-dibromo-2-(trifluoromethyl)imidazo[1,2-a]pyrazine, as selective inhibitors for various kinases implicated in cancer progression. For instance:
- DDR1 Inhibition : A related study identified compounds that inhibit DDR1 (Discoidin Domain Receptor 1), a promising target for non-small cell lung cancer (NSCLC). The structure of these inhibitors often includes imidazo[1,2-a]pyrazine moieties, suggesting that similar derivatives could be effective against DDR1 with enhanced selectivity over other kinases like DDR2 and Bcr-Abl .
Neurological Disorders
The compound's structural features may also allow it to interact with neuropeptide systems. Research has indicated that imidazo[1,5-a]pyrazine derivatives can act as antagonists for orexin receptors, which are involved in regulating sleep and appetite. This suggests potential applications in treating sleep disorders and cognitive dysfunctions related to stress and anxiety .
Table 1: Summary of Research Findings on this compound
Mécanisme D'action
The mechanism of action of 6,8-Dibromo-2-(trifluoromethyl)imidazo[1,2-a]pyrazine involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups enhance its binding affinity to proteins and enzymes, leading to inhibition or modulation of their activity. The compound can interfere with cellular pathways, affecting processes such as cell proliferation and apoptosis .
Comparaison Avec Des Composés Similaires
Structural Analogues and Substitution Patterns
The biological and physicochemical properties of imidazo[1,2-a]pyrazines are highly dependent on substituent placement. Key comparisons include:
Halogenation Patterns
- 6,8-Dibromoimidazo[1,2-a]pyrazine (CAS 63744-22-9) : A precursor to the target compound, this derivative lacks the trifluoromethyl group. It serves as a versatile intermediate for further functionalization (e.g., amination, alkoxycarbonylation) .
Trifluoromethyl vs. Other Groups
- 2-Phenylimidazo[1,2-a]pyrazin-3-amine : Substitution with a phenyl group at position 2 and an amine at position 3 demonstrated antiviral activity against influenza A virus (IC₅₀ ~5–10 µM) . The trifluoromethyl group in the target compound may enhance metabolic stability over the phenyl group.
- 8-(1-Piperazinyl)imidazo[1,2-a]pyrazine : Exhibits α₂-adrenergic receptor selectivity (equipotent to mianserin) but lacks halogenation, reducing lipophilicity .
Ring System Modifications
- Imidazo[1,2-a]pyridines : Removing one nitrogen atom from the pyrazine ring (e.g., compound 12b) improved anticancer activity (IC₅₀ = 11 µM against Hep-2, HepG2, and MCF-7) compared to pyrazine derivatives like 10i (IC₅₀ >20 µM) .
- Imidazo[1,2-c]pyrimidines and Imidazo[1,2-a]pyrimidines : Nitrogen placement at positions 6 or 7 retained antituberculosis activity (MIC = 1–9 µM), but imidazo[1,2-a]pyridines remained more potent (MIC <1 µM) .
Physicochemical Properties
- Fluorescence : Imidazo[1,2-a]pyrazines (e.g., 10i) exhibit strong fluorescence (λₑₘ = 850 nm in acetonitrile), whereas pyridine derivatives (e.g., 12i) show redshifted emission due to reduced electron deficiency .
- Solubility : Brominated derivatives like 6,8-dibromoimidazo[1,2-a]pyrazine are slightly soluble in water, while trifluoromethyl groups may further reduce solubility .
Activité Biologique
6,8-Dibromo-2-(trifluoromethyl)imidazo[1,2-a]pyrazine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is part of the imidazo[1,2-a]pyrazine family, which is known for various pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
- IUPAC Name: this compound
- Molecular Formula: C7H2Br2F3N3
- Molecular Weight: 344.92 g/mol
- CAS Number: 1208082-24-9
Biological Activity Overview
The biological activity of this compound encompasses several mechanisms and therapeutic applications:
1. Anticancer Activity
Research indicates that derivatives of imidazo[1,2-a]pyrazine exhibit significant anticancer properties. For instance, a study highlighted the optimization of imidazo[1,2-a]pyrazine derivatives as potent inhibitors of ENPP1 (ectonucleotide triphosphate diphosphohydrolase 1), which plays a role in cancer immunotherapy by modulating the cGAS-STING pathway. Compound 7 from this study showed an IC50 value of 5.70 nM against ENPP1 and enhanced the expression of immune response genes like IFNB1, CXCL10, and IL6 .
2. Uterine Relaxation and Cardiac Stimulation
The compound has demonstrated uterine-relaxing and cardiac-stimulating properties. These effects are attributed to its ability to interact with specific receptors involved in smooth muscle relaxation and cardiac function modulation .
3. Antibronchospastic Effects
The compound also exhibits antibronchospastic activity, making it a candidate for respiratory therapies aimed at alleviating bronchial constriction .
The biological activity of this compound can be attributed to its interaction with various cellular pathways:
- Cell Signaling Modulation: The compound influences cell signaling pathways by modulating levels of cyclic AMP through adenosine receptor interactions. This modulation affects cell proliferation, differentiation, and apoptosis .
- Enzyme Inhibition: As an ENPP1 inhibitor, it plays a crucial role in enhancing immune responses against tumors by preventing the hydrolysis of cGAMP, thus promoting STING pathway activation .
Research Findings and Case Studies
A comprehensive review of available literature reveals significant findings regarding the biological activity of this compound:
Q & A
Basic Research Questions
Q. What are the preferred synthetic routes for 6,8-Dibromo-2-(trifluoromethyl)imidazo[1,2-a]pyrazine, and how do reaction conditions influence yield?
- The compound is typically synthesized via bromination of a precursor imidazo[1,2-a]pyrazine scaffold. A common method involves reacting 2-amino-3,5-dibromopyrazine with chloroacetaldehyde under reflux in aqueous conditions . For trifluoromethyl introduction, nucleophilic substitution with trifluoromethylating agents (e.g., TMSCF₃) in polar aprotic solvents like DMF is employed. Yield optimization requires strict control of stoichiometry (Br₂ or NBS for bromination) and temperature (60–80°C for cyclization) .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?
- 1H/13C NMR : Confirm regioselectivity of bromine substitution (δ 7.8–8.2 ppm for aromatic protons) and trifluoromethyl integration (δ -60 to -70 ppm in 19F NMR).
- HRMS : Validate molecular formula (e.g., C₇H₃Br₂F₃N₃ requires m/z 328.86).
- X-ray crystallography : Resolve ambiguity in bromine positioning (6- vs 8-position) and confirm planarity of the fused ring system .
Q. What are the common functionalization reactions for this scaffold in medicinal chemistry?
- Nucleophilic substitution : Bromine atoms at 6- and 8-positions react with amines (e.g., piperazine) or thiols in DMF/K₂CO₃ at 80°C to generate derivatives for SAR studies.
- Cross-coupling : Suzuki-Miyaura coupling with aryl boronic acids (Pd(PPh₃)₄, Na₂CO₃, 90°C) modifies the pyrazine core .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported regioselectivity during bromination?
- Conflicting data on bromine positioning (6- vs 8-) may arise from competitive electrophilic aromatic substitution. Use in situ monitoring (LC-MS) and DFT calculations (e.g., Gaussian09 with B3LYP/6-31G**) to map electron density and predict reactive sites. Experimental validation via NOESY NMR can confirm proximity of substituents .
Q. What methodologies address stability challenges of this compound under physiological conditions?
- The compound’s hydrolytic stability varies with pH:
- Acidic conditions (pH < 3) : Degradation via imidazole ring protonation (monitor by HPLC at 254 nm).
- Basic conditions (pH > 9) : Ester hydrolysis of carboxylate derivatives (mitigate with lyophilization).
Q. How can computational modeling predict biological activity of derivatives?
- Docking studies (AutoDock Vina) : Screen against kinase targets (e.g., EGFR) using the trifluoromethyl group as a hydrophobic anchor.
- ADMET prediction (SwissADME) : LogP > 3 indicates poor solubility; introduce PEGylated side chains to improve bioavailability .
Q. What strategies optimize reaction yields in multi-step syntheses involving this scaffold?
- One-pot synthesis : Combine bromination and trifluoromethylation using flow chemistry (residence time: 30 min, 70°C) to reduce intermediate isolation.
- Catalyst screening : Pd/C for dehalogenation side reactions; CuI for Ullmann-type couplings .
Q. Data Analysis and Contradiction Management
Q. How should researchers interpret conflicting bioactivity data across cell lines?
- Discrepancies in IC₅₀ values (e.g., HeLa vs. MCF-7) may stem from differential expression of target proteins. Validate via:
- Western blotting : Quantify protein targets (e.g., PARP-1).
- CRISPR knockouts : Confirm mechanism of action .
Q. Why do some studies report low reproducibility in spectral data?
- Trace solvents (DMSO, THF) in NMR samples or improper shimming can distort peaks. Adhere to:
- Standardized protocols : Dry samples under high vacuum (< 0.1 mbar) for 24 hours.
- Referencing : Use TMS or residual solvent peaks (e.g., CDCl₃ at δ 7.26 ppm) .
Q. Experimental Design Considerations
Q. What controls are essential in biological assays using this compound?
- Negative controls : Untreated cells + vehicle (DMSO < 0.1%).
- Positive controls : Cisplatin (for cytotoxicity) or imatinib (kinase inhibition).
- Counter-screens : Assess off-target effects via kinase profiling panels (e.g., Eurofins) .
Q. How can researchers design derivatives to mitigate hepatotoxicity risks?
Propriétés
IUPAC Name |
6,8-dibromo-2-(trifluoromethyl)imidazo[1,2-a]pyrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Br2F3N3/c8-4-2-15-1-3(7(10,11)12)13-6(15)5(9)14-4/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATSSZFAHVRVUSE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C2N1C=C(N=C2Br)Br)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Br2F3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.91 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.